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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR)

spectroscopic features of psicofuranose with its common monosaccharide alternatives, D-

fructose and D-glucose. Detailed experimental protocols and data interpretation are included to

assist researchers in the structural elucidation and analysis of these important carbohydrates.

Introduction to Psicofuranose NMR
D-Psicose (also known as D-allulose) is a rare sugar, a C-3 epimer of D-fructose, that has

gained significant attention for its potential as a low-calorie sugar substitute. In solution, D-

psicose exists in a complex equilibrium of different isomeric forms: α- and β-psicofuranose (a

five-membered ring), and α- and β-psicopyranose (a six-membered ring). Nuclear Magnetic

Resonance (NMR) spectroscopy is an indispensable tool for characterizing this equilibrium and

elucidating the precise structure of each isomer. This guide will focus on the furanose form,

psicofuranose, and compare its NMR signature to those of D-fructose and D-glucose.

Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the major anomers of

D-psicofuranose, D-fructose, and D-glucose in deuterium oxide (D₂O). These values are
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crucial for identifying the different forms of these sugars in solution and for determining their

relative concentrations.

Table 1: ¹H NMR Chemical Shifts (ppm) of D-Psicofuranose, D-Fructose, and D-Glucose

Anomers in D₂O

Proton
α-
Psicofura
nose

β-
Psicofura
nose

α-
Fructofur
anose

β-
Fructofur
anose

α-
Glucopyr
anose

β-
Glucopyr
anose

H-1 ~3.7-3.9 ~3.7-3.9 3.61 3.73 5.24 4.64

H-2 - - - - 3.53 3.25

H-3 ~4.0-4.2 ~4.0-4.2 4.13 4.19 3.72 3.51

H-4 ~4.0-4.2 ~4.0-4.2 4.21 4.01 3.41 3.49

H-5 ~3.8-4.0 ~3.8-4.0 3.96 3.87 3.76 3.48

H-6a ~3.6-3.8 ~3.6-3.8 3.70 3.73 3.82 3.91

H-6b ~3.6-3.8 ~3.6-3.8 3.61 3.64 3.75 3.75

Note: Precise, fully assigned ¹H NMR data for psicofuranose anomers is not as readily

available in the literature as for fructose and glucose. The ranges provided are based on

available data from the Biological Magnetic Resonance Bank (BMRB). For detailed analysis,

2D NMR experiments are recommended.

Table 2: ¹³C NMR Chemical Shifts (ppm) of D-Psicofuranose, D-Fructose, and D-Glucose

Anomers in D₂O
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Carbon
α-
Psicofura
nose

β-
Psicofura
nose

α-
Fructofur
anose

β-
Fructofur
anose

α-
Glucopyr
anose

β-
Glucopyr
anose

C-1 ~63-65 ~63-65 62.7 63.8 93.1 96.9

C-2 ~104-106 ~101-103 104.9 101.9 72.5 75.2

C-3 ~77-79 ~75-77 82.2 76.5 73.8 76.9

C-4 ~72-74 ~70-72 77.5 75.6 70.5 70.7

C-5 ~81-83 ~80-82 81.3 80.9 72.5 76.9

C-6 ~62-64 ~62-64 63.8 63.2 61.6 61.7

Note: Data for psicofuranose is based on available BMRB data. Data for fructose and glucose

is compiled from various literature sources.[1]

Interpretation of NMR Spectra
The anomeric protons (H-1 for aldoses like glucose, and protons adjacent to the anomeric

carbon for ketoses) and anomeric carbons (C-1 for aldoses, C-2 for ketoses) are particularly

diagnostic in carbohydrate NMR.

Anomeric Protons: In D-glucose, the anomeric proton (H-1) of the α-anomer typically

appears at a lower field (higher ppm) than the β-anomer.[2] The coupling constant (³JH1,H2)

is also characteristic, with a larger coupling constant for the axial-axial relationship in the β-

anomer (~8 Hz) compared to the axial-equatorial relationship in the α-anomer (~3-4 Hz).

Anomeric Carbons: The chemical shift of the anomeric carbon is highly sensitive to the

stereochemistry at the anomeric center. For D-glucose, the C-1 of the β-anomer is shifted

downfield compared to the α-anomer. For ketoses like fructose and psicose, the C-2

chemical shift distinguishes the anomers.

Experimental Protocols
A standardized workflow is essential for obtaining high-quality and reproducible NMR data for

monosaccharides.
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1. Sample Preparation

Solvent: High-purity deuterium oxide (D₂O, 99.9% D or higher) is the solvent of choice for

carbohydrate NMR as it dissolves sugars well and avoids a large interfering solvent signal in

¹H NMR.

Concentration: A concentration of 10-50 mg of the carbohydrate in 0.5-0.7 mL of D₂O is

typically sufficient for standard ¹H and ¹³C NMR experiments on a modern spectrometer.

Internal Standard: For accurate chemical shift referencing and quantification, an internal

standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-

dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

pH: The pH of the solution can influence the chemical shifts. It is advisable to control and

report the pD (the pH equivalent in D₂O).

2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for

better signal dispersion, which is crucial for resolving the complex spectra of sugar anomers.

¹H NMR:

A standard 1D proton experiment with solvent suppression (e.g., presaturation) is typically

used.

Key parameters include a spectral width of ~10-12 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of at least 5 times the longest T₁ of the protons of interest

for quantitative analysis.

¹³C NMR:

A proton-decoupled ¹³C experiment is standard for obtaining singlets for each carbon,

which simplifies the spectrum.

A spectral width of ~150-200 ppm is typically used. For quantitative analysis, a longer

relaxation delay is necessary, and inverse-gated decoupling can be employed to suppress
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the Nuclear Overhauser Effect (NOE).

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system,

helping to trace the connectivity of the sugar backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons

and carbons, providing a powerful tool for assigning both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two or three bonds, useful for confirming assignments and identifying

linkages in more complex carbohydrates.
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Caption: Equilibrium of D-Psicose in solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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